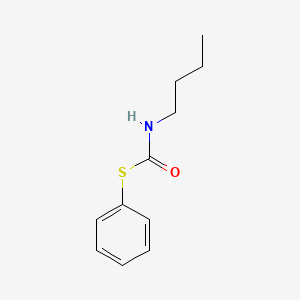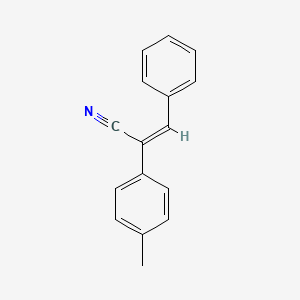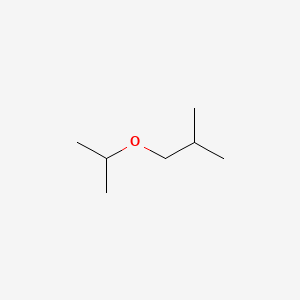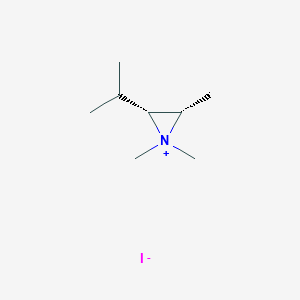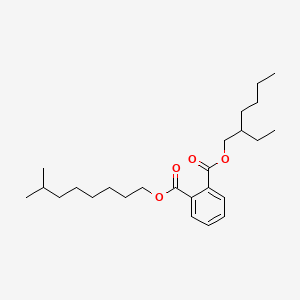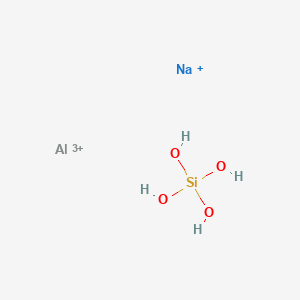
Carnegieite (AlNa(SiO4))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carnegieite is a sodium aluminosilicate with the chemical formula AlNa(SiO4) It is a synthetic mineral that is structurally related to feldspar and is known for its high-temperature stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carnegieite can be synthesized through the high-temperature transformation of nepheline (NaAlSiO4). This transformation typically occurs at temperatures between 1543 K and 1593 K. The process involves the weakening of tetrahedral aluminum-oxygen bonds and the migration of non-bridging oxygen atoms, which act as conversion nuclei .
Industrial Production Methods: In industrial settings, carnegieite can be produced by heating a mixture of kaolinite and sodium carbonate. The formation of carnegieite is influenced by the presence of excess sodium oxide, which leads to the formation of alkali-rich carnegieite . Another method involves the mist decomposition technique, where spherical particles of carnegieite are formed at temperatures ranging from 650 to 900°C .
Analyse Chemischer Reaktionen
Types of Reactions: Carnegieite primarily undergoes high-temperature solid-state transformations. It can transform into nepheline and other related phases under specific conditions. The transformation mechanisms involve the migration of sodium and the weakening of aluminum-oxygen bonds .
Common Reagents and Conditions: The transformation of carnegieite often requires high temperatures and the presence of sodium-rich environments. The use of sodium carbonate and kaolinite as starting materials is common in these reactions .
Major Products: The major products formed from the reactions involving carnegieite include nepheline and other sodium aluminosilicate phases. The specific products depend on the reaction conditions and the presence of excess sodium oxide .
Wissenschaftliche Forschungsanwendungen
Carnegieite has several scientific research applications, including:
Crystallography: Carnegieite is studied for its unique crystallographic properties and its structural relationship with other silicate minerals.
High-Temperature Studies: The high-temperature stability of carnegieite makes it a valuable material for studying phase transitions and thermal transformations.
Wirkmechanismus
The mechanism of action of carnegieite involves the high-temperature transformation of nepheline. The process is driven by the migration of sodium and the weakening of aluminum-oxygen bonds, which facilitate the formation of carnegieite. The transformation is accelerated by the presence of non-bridging oxygen atoms, which act as conversion nuclei .
Vergleich Mit ähnlichen Verbindungen
Carnegieite is structurally related to other sodium aluminosilicates, such as nepheline and tridymite. it is unique in its high-temperature stability and its specific crystallographic properties. Similar compounds include:
Nepheline (NaAlSiO4): Structurally related to carnegieite but with different phase transition temperatures.
Tridymite (SiO2): Shares structural similarities with carnegieite but differs in its chemical composition and phase transition behavior.
Carnegieite’s unique properties and high-temperature stability make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12042-41-0 |
|---|---|
Molekularformel |
AlH4NaO4Si+4 |
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
aluminum;sodium;silicic acid |
InChI |
InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q+3;+1; |
InChI-Schlüssel |
QCMYIZZELOIGPF-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](O)(O)O.[Na+].[Al+3] |
Verwandte CAS-Nummern |
1344-00-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


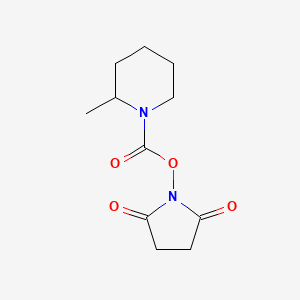
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
